

# ozanimod hydrochloride S1P1 and S1P5 receptor modulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |  |  |  |
|----------------------|------------------------|-----------|--|--|--|
| Compound Name:       | Ozanimod Hydrochloride |           |  |  |  |
| Cat. No.:            | B8819272               | Get Quote |  |  |  |

An In-Depth Technical Guide on the Core Pharmacology of **Ozanimod Hydrochloride**: A Selective S1P1 and S1P5 Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Ozanimod hydrochloride is an oral, potent, and selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1] This mechanism of action underpins its therapeutic effects in autoimmune diseases such as relapsing multiple sclerosis (MS) and ulcerative colitis (UC).[2][3] By acting as a functional antagonist, ozanimod induces the internalization and degradation of S1P1 receptors on lymphocytes, which prevents their egress from lymph nodes.[4][5] This sequestration of lymphocytes in peripheral lymphoid organs reduces the number of circulating lymphocytes that can migrate to sites of inflammation.[6][7] This technical guide provides a comprehensive overview of the pharmacology of ozanimod, including its receptor binding and functional activity, pharmacokinetic profile, and the role of its major active metabolites. Detailed experimental protocols for key in vitro assays are also provided to facilitate further research and development in this area.

## Mechanism of Action: S1P1 and S1P5 Receptor Modulation



Ozanimod is a selective modulator of S1P receptors 1 and 5.[8] The therapeutic effects of ozanimod in inflammatory conditions are believed to be mediated through the reduction of lymphocyte migration into the central nervous system and the intestine.[7][9] Upon binding to S1P1 receptors on lymphocytes, ozanimod causes their internalization and degradation, which in turn blocks the ability of lymphocytes to egress from lymph nodes.[4][5] This leads to a reduction in the number of circulating lymphocytes.[10]

The role of S1P5 modulation is less well understood but is thought to contribute to the therapeutic effects of ozanimod, potentially through actions within the central nervous system, as S1P5 is expressed on oligodendrocytes.[11]

## **S1P Receptor Signaling Pathway**

The binding of an agonist, such as ozanimod, to the S1P1 receptor, a G protein-coupled receptor (GPCR), primarily initiates signaling through the Gαi subunit. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is fundamental to the modulation of lymphocyte trafficking.





Click to download full resolution via product page

Ozanimod binding to S1P1 initiates Gai signaling, leading to receptor internalization.

## **Quantitative Pharmacological Data**

The following tables summarize the key in vitro and in vivo pharmacological parameters of ozanimod and its major active metabolites.

Table 1: In Vitro Receptor Binding and Functional

**Activity** 

| Compound              | Receptor                            | Assay Type                   | Parameter                                           | Value   | Reference(s |
|-----------------------|-------------------------------------|------------------------------|-----------------------------------------------------|---------|-------------|
| Ozanimod<br>(RPC1063) | Human S1P1                          | [³H]-<br>ozanimod<br>Binding | Kd                                                  | 0.63 nM | [1]         |
| Human S1P5            | [³H]-<br>ozanimod<br>Binding        | Kd                           | 3.13 nM                                             | [1]     |             |
| Human S1P1            | cAMP<br>Inhibition                  | EC50                         | 160 ± 60 pM                                         | [6]     | -           |
| Human S1P1            | [ <sup>35</sup> S]-GTPyS<br>Binding | EC50                         | 410 ± 160 pM                                        | [6]     |             |
| Human S1P5            | [ <sup>35</sup> S]-GTPyS<br>Binding | EC50                         | 11 ± 4.3 nM                                         | [6]     |             |
| CC112273              | S1P1 / S1P5                         | -                            | Similar<br>activity and<br>selectivity to<br>parent | -       | [9]         |
| CC1084037             | S1P1 / S1P5                         | -                            | Similar<br>activity and<br>selectivity to<br>parent | -       | [9]         |



**Table 2: Human Pharmacokinetic Parameters of** 

**Ozanimod and its Metabolites** 

| Parameter                           | Ozanimod     | CC112273 | CC1084037 | Reference(s) |
|-------------------------------------|--------------|----------|-----------|--------------|
| Tmax (hours)                        | ~6-8         | ~10      | ~16       | [9][12]      |
| Half-life (t1/2)                    | ~17-21 hours | Long     | Long      | [2]          |
| Plasma Protein<br>Binding           | >98%         | >98%     | >98%      | [2]          |
| Relative<br>Circulating<br>Exposure | ~6%          | ~73%     | ~15%      | [2][12]      |

## **Metabolism and Active Metabolites**

Ozanimod is extensively metabolized in humans, forming several circulating active metabolites. [9] The two major active metabolites, CC112273 and CC1084037, exhibit similar activity and selectivity for S1P1 and S1P5 as the parent drug.[9] Following multiple doses, ozanimod itself accounts for only about 6% of the total circulating active drug exposure, while CC112273 and CC1084037 constitute approximately 73% and 15%, respectively.[12] The metabolism of ozanimod involves multiple enzyme systems, including aldehyde dehydrogenase (ALDH), alcohol dehydrogenase (ADH), cytochrome P450 (CYP) 3A4, and monoamine oxidase B (MAO-B).[9][13]





Click to download full resolution via product page

Simplified metabolic pathway of ozanimod to its major active metabolites.

## **Detailed Experimental Protocols**

The following are detailed methodologies for key in vitro assays used to characterize S1P receptor modulators like ozanimod.

## **Competitive Radioligand Binding Assay**

This assay is used to determine the binding affinity (Ki) of a test compound for S1P1 and S1P5 receptors.

- Materials:
  - Cell membranes from CHO or HEK293 cells overexpressing human S1P1 or S1P5 receptors.[14]
  - Radioligand: [3H]-ozanimod.[14]



- Test compounds serially diluted in assay buffer.
- Assay Buffer: 20 mM HEPES, 10 mM MgCl<sub>2</sub>, 100 mM NaCl, 1 mM EDTA, 0.1% fatty acid-free bovine serum albumin (BSA).[1]
- Wash Buffer: 50 mM HEPES, 5 mM MgCl<sub>2</sub>, 100 mM NaCl, pH 7.4.
- 96-well glass fiber filter plates.
- Scintillation fluid.

#### Procedure:

- Prepare serial dilutions of the test compound in DMSO, then further dilute in assay buffer.
- In a 96-well plate, add the test compound dilutions. For total binding, add assay buffer with vehicle (DMSO). For non-specific binding (NSB), add a high concentration of unlabeled ozanimod (e.g., 3 μM for S1P5).[1]
- Add [<sup>3</sup>H]-ozanimod to all wells at a final concentration near its Kd (e.g., 3 nM for S1P1, 5 nM for S1P5).[1]
- $\circ$  Initiate the binding reaction by adding the cell membrane preparation (e.g., 4.8  $\mu$ g protein/well).[1]
- Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[11][14]
- Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plate.
- Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[11][14]
- Dry the filters, add scintillation fluid, and quantify radioactivity using a scintillation counter.

#### Data Analysis:

Calculate specific binding by subtracting the NSB counts from the total binding counts.

## Foundational & Exploratory





- Plot the percentage of specific binding against the log concentration of the test compound.
- Determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]





Click to download full resolution via product page

Workflow for a competitive radioligand binding assay.



## [35S]-GTPyS Binding Assay

This functional assay measures a compound's ability to activate G-protein coupling to the S1P receptor.[15]

#### Materials:

- Cell membranes from cells overexpressing the human S1P receptor of interest.
- [35S]-GTPyS.
- Guanosine diphosphate (GDP).
- Test compounds serially diluted.
- Assay Buffer: 20 mM HEPES, 10 mM MgCl<sub>2</sub>, 100 mM NaCl, 1 mM EDTA, 0.1% fatty acid-free BSA, and 30 μg/ml saponin.[1]

#### · Procedure:

- Prepare serial dilutions of the test compound.
- $\circ~$  In a 96-well plate, add the test compound, cell membranes, GDP (e.g., 10-30  $\mu\text{M}),$  and assay buffer.
- Initiate the reaction by adding [35S]-GTPyS (e.g., 0.1-0.5 nM).
- Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[16]
- Terminate the reaction by rapid filtration through a glass fiber filter plate.
- Wash the filters with ice-cold wash buffer.
- Dry the filters and quantify the bound radioactivity using a scintillation counter.

#### Data Analysis:

• Plot the amount of [35S]-GTPyS bound against the log concentration of the test compound.



 Determine the EC50 (concentration of the compound that produces 50% of the maximal response) and the Emax (maximal stimulation) using a sigmoidal dose-response curve fit.
[15]

## **Clinical Efficacy and Safety**

Clinical trials have demonstrated the efficacy of ozanimod in treating adults with relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis.[17][18] In these studies, ozanimod significantly reduced disease activity compared to placebo.[3]

**Table 3: Key Clinical Trial Outcomes** 

| Indication              | Trial                                                | Primary<br>Endpoint                                 | Ozanimod<br>Result vs.<br>Placebo | Reference(s) |
|-------------------------|------------------------------------------------------|-----------------------------------------------------|-----------------------------------|--------------|
| Ulcerative Colitis      | True North<br>(Phase 3)                              | Clinical<br>Remission at<br>Week 10                 | 18.4% vs. 6.0%<br>(p < 0.001)     | [3]          |
| True North<br>(Phase 3) | Clinical<br>Remission at<br>Week 52<br>(Maintenance) | 37.0% vs. 18.5% (p < 0.001)                         | [3]                               |              |
| Multiple<br>Sclerosis   | RADIANCE<br>(Phase 3)                                | Annualized<br>Relapse Rate<br>(ARR) at 24<br>months | Significant reduction in ARR      | [19]         |
| SUNBEAM<br>(Phase 3)    | Annualized<br>Relapse Rate<br>(ARR) at 12<br>months  | Significant reduction in ARR                        | [18]                              |              |

Common adverse reactions include upper respiratory tract infections, elevated liver enzymes, orthostatic hypotension, and back pain.[20]

### Conclusion



**Ozanimod hydrochloride** is a selective S1P1 and S1P5 receptor modulator with a well-characterized pharmacological profile. Its mechanism of action, involving the sequestration of lymphocytes in lymph nodes, provides a targeted approach for the treatment of autoimmune diseases. The extensive metabolism of ozanimod to highly active metabolites is a key feature of its pharmacokinetics. The detailed experimental protocols provided herein serve as a resource for the continued investigation of S1P receptor modulators and the development of next-generation therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 2. Ozanimod | C23H24N4O3 | CID 52938427 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting S1P Receptors, A New Mechanism of Action for Inflammatory Bowel Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) agonist with autoimmune disease-modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ZEPOSIA® (ozanimod) Mechanism of Action for UC | For HCPs [zeposiahcp.com]
- 8. Effects of High- and Low-Fat Meals on the Pharmacokinetics of Ozanimod, a Novel Sphingosine-1-Phosphate Receptor Modulator PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
- 12. Multiple-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites and the Pharmacodynamic and Pharmacokinetic Interactions with Pseudoephedrine, a







Sympathomimetic Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Absorption, Metabolism, and Excretion, In Vitro Pharmacology, and Clinical Pharmacokinetics of Ozanimod, a Novel Sphingosine 1-Phosphate Receptor Modulator -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. dovepress.com [dovepress.com]
- 19. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ozanimod Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [ozanimod hydrochloride S1P1 and S1P5 receptor modulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8819272#ozanimod-hydrochloride-s1p1-and-s1p5-receptor-modulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com